molecular formula C11H19N3O2S B11173123 2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11173123
M. Wt: 257.35 g/mol
InChI Key: MWCQNYKQVICYAE-UHFFFAOYSA-N
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Description

2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by the introduction of the ethoxy and pentan-3-yl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, potentially altering its chemical properties.

    Substitution: The ethoxy and pentan-3-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, thiadiazole derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are explored in drug discovery and development. Thiadiazole derivatives have shown promise in treating various diseases, including infections and cancer.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:

Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

2-ethoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H19N3O2S/c1-4-8(5-2)10-13-14-11(17-10)12-9(15)7-16-6-3/h8H,4-7H2,1-3H3,(H,12,14,15)

InChI Key

MWCQNYKQVICYAE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)COCC

Origin of Product

United States

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